2-Acetyl-5-aminobenzonitrile
Description
Contextualization within Substituted Benzonitrile (B105546) Chemistry
Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile group (-CN) and other functional groups. ontosight.aiatamanchemicals.comwikipedia.org These compounds are versatile precursors and intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals, agrochemicals, and dyes. ontosight.aiasianpubs.orgchemicalbook.com The specific arrangement and nature of the substituents on the benzene ring dictate the compound's chemical reactivity and potential applications. ontosight.ai
2-Acetyl-5-aminobenzonitrile fits within this class as a di-substituted benzonitrile. The presence of both an electron-donating amino group and an electron-withdrawing acetyl group, in addition to the nitrile functionality, creates a unique electronic environment within the molecule. This distinct substitution pattern influences its reactivity in various chemical transformations, making it a subject of focused research.
Overview of Research Significance as an Advanced Intermediate and Building Block
The primary significance of this compound in research lies in its role as an advanced intermediate and a versatile building block for the synthesis of more complex molecules. smolecule.combiosynth.com Its multifunctional nature allows for a variety of chemical modifications at its different reactive sites.
The amino group can undergo reactions such as diazotization, acylation, and alkylation. The acetyl group's carbonyl carbon is susceptible to nucleophilic attack, and the adjacent methyl group can participate in condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This trifunctional reactivity allows for the construction of diverse molecular architectures, particularly heterocyclic compounds. For instance, it is a key precursor in the synthesis of quinazoline (B50416) derivatives, which are known for their broad range of biological activities. mdpi.combeilstein-journals.org
Current Research Trends and Future Directions in Chemical Synthesis
Current research involving this compound is largely focused on its application in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. smolecule.combrieflands.com Researchers are exploring its use in multi-component reactions, which are efficient methods for building molecular complexity in a single step. researchgate.net The development of new catalytic systems to selectively transform one of the functional groups in the presence of others is also an active area of investigation.
Future research is expected to expand into the development of new synthetic methodologies that are more environmentally friendly and atom-economical. There is also growing interest in exploring the coordination chemistry of this compound with various metal ions, which could lead to the discovery of new catalysts or materials with interesting electronic and photophysical properties. wisdomlib.org Furthermore, the unique electronic properties conferred by its substituents make it a candidate for investigation in materials science, potentially for applications in organic electronics. researchgate.net
Scope of the Academic Research Investigation
This article provides a focused investigation into the fundamental chemical aspects of this compound. The scope is strictly limited to its chemical properties, established and potential synthetic routes, and its role as an intermediate in organic synthesis. The discussion will be based on documented research findings and will not extend to dosage, administration, or safety profiles. The aim is to present a scientifically accurate and professionally toned overview for an academic and research-oriented audience.
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Acetyl-2-aminobenzonitrile, 4'-Amino-3'-cyanoacetophenone |
| CAS Number | 33720-71-7 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Yellow to beige-brown crystalline solid |
| Melting Point | Approximately 45-48 °C |
| Solubility | Slightly soluble in organic solvents like chloroform (B151607) and ethyl acetate; insoluble in water |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-acetyl-5-aminobenzonitrile |
InChI |
InChI=1S/C9H8N2O/c1-6(12)9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3 |
InChI Key |
KHXPZWDHAWLSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Acetyl 5 Aminobenzonitrile
Advanced Synthetic Approaches to 2-Acetyl-5-aminobenzonitrile
The preparation of this compound can be approached through several synthetic routes, each with its own strategic considerations regarding the introduction of the three functional groups onto the benzene (B151609) ring.
Strategic Considerations for Preparative Synthesis
The regiochemical outcome of the synthesis is a critical aspect. The substitution pattern of the final product, with the acetyl and nitrile groups in a 1,2-relationship and the amino group para to the acetyl group, dictates the choice of starting materials and the sequence of reactions. A plausible synthetic strategy involves starting with a commercially available substituted benzene and introducing the remaining functional groups.
One potential route begins with p-aminoacetophenone. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. To achieve the desired substitution pattern, a two-step process can be envisioned:
Halogenation: Introduction of a halogen, such as bromine, at the position ortho to the amino group. This can be achieved using a mild brominating agent like N-bromosuccinimide.
Cyanation: Replacement of the halogen with a nitrile group. This can be accomplished through a Rosenmund-von Braun reaction, employing a cyanide source such as copper(I) cyanide. prepchem.com
An alternative approach could involve a Friedel-Crafts acylation of 3-aminobenzonitrile. sigmaaldrich.comorganic-chemistry.org The amino group is an ortho-, para-director, while the nitrile group is a meta-director. The position of acylation would depend on the relative directing strengths of these groups and the reaction conditions. The steric hindrance from the adjacent nitrile group might favor acylation at the position para to the amino group.
A third strategy could be derived from the synthesis of related cyano-acetophenone compounds. For instance, the synthesis of 2-cyano-3-hydroxyacetophenone from 2-amino-3-hydroxyacetophenone involves a diazotization reaction followed by a Sandmeyer reaction with a cyanide salt. google.com A similar sequence could be adapted if a suitable aminophenol precursor were available.
Yield Optimization and Process Efficiency Studies
For any chosen synthetic route, optimization of reaction conditions is crucial for maximizing yield and ensuring process efficiency. Key parameters to consider include:
Catalyst Selection: In reactions like Friedel-Crafts acylation, the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) can significantly impact the yield and selectivity. sigmaaldrich.comorganic-chemistry.org
Solvent and Temperature: The solvent can influence the solubility of reactants and the reaction rate. The temperature must be carefully controlled to ensure the desired reaction proceeds at a reasonable rate without promoting side reactions.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.
Illustrative Synthetic Scheme for 4-amino-3-cyanoacetophenone:
| Step | Reactant | Reagent | Product | Reference |
| 1 | p-Aminoacetophenone | N-Bromosuccinimide | 4-Amino-3-bromoacetophenone | prepchem.com |
| 2 | 4-Amino-3-bromoacetophenone | Copper(I) cyanide | 4-Amino-3-cyanoacetophenone | prepchem.com |
Reactivity Profiles and Mechanistic Investigations
The chemical behavior of this compound is dictated by the interplay of its three functional groups. The electron-donating amino group activates the aromatic ring towards electrophilic attack, while the electron-withdrawing acetyl and nitrile groups deactivate it.
Electrophilic Aromatic Substitution Reactions
The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the position para to the amino group is occupied by the acetyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 4 and 6 relative to the acetyl group). The acetyl and nitrile groups are deactivating and meta-directing, which would also favor substitution at position 4.
Potential Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-Acetyl-5-amino-4-nitrobenzonitrile |
| Halogenation | Br₂/FeBr₃ | 2-Acetyl-4-bromo-5-aminobenzonitrile |
| Sulfonation | SO₃/H₂SO₄ | 2-Acetyl-5-amino-4-sulfobenzonitrile |
Nucleophilic Additions and Condensations
The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. This allows for a range of nucleophilic addition reactions. The amino group is nucleophilic and can undergo condensation reactions with carbonyl compounds.
Reactions at the Acetyl Group:
| Reaction Type | Reagent | Product Type |
| Reduction | NaBH₄ | Secondary Alcohol |
| Grignard Reaction | RMgX | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
Reactions at the Amino Group:
| Reaction Type | Reagent | Product Type |
| Acylation | Acyl chloride | Amide |
| Schiff Base Formation | Aldehyde/Ketone | Imine |
Cyclization Reactions Leading to Heterocyclic Frameworks
This compound is an excellent precursor for the synthesis of various heterocyclic systems due to the presence of multiple reactive sites. The amino group, the acetyl group, and the nitrile group can all participate in cyclization reactions.
Synthesis of Quinolines and Quinazolines: The reaction of o-aminobenzonitriles with various reagents can lead to the formation of quinazoline (B50416) derivatives. mdpi.comopenmedicinalchemistryjournal.comnih.gov For example, a [4+2] annulation reaction between an N-benzyl cyanamide and a 2-amino aryl ketone can yield 2-aminoquinazolines. mdpi.com Similarly, cyclocondensation of 2-aminobenzonitriles with aldehydes or ketones can lead to dihydroquinazolines. researchgate.net The presence of the acetyl group in this compound provides a handle for building the quinoline (B57606) or quinazoline ring.
Synthesis of Pyrimidines: Pyrimidine derivatives can be synthesized through the condensation of compounds containing an amino group and a nearby reactive carbonyl or nitrile group with suitable building blocks. gsconlinepress.commdpi.com The amino and nitrile groups of this compound could potentially react with dicarbonyl compounds or their equivalents to form pyrimidine rings.
Illustrative Cyclization Reactions:
| Reagent/Reaction Condition | Heterocyclic Product |
| Guanidine | 2,4-Diamino-6-methyl-benzo[f]quinazoline-8-carbonitrile |
| Formamide | 6-Methyl-8-cyanoquinazolin-4-amine |
| Hydrazine | 3-Amino-7-acetyl-1H-indazole-6-carbonitrile |
Metal-Catalyzed Cross-Coupling and Functionalization Reactions
Transition-metal-catalyzed reactions are powerful tools for C-H functionalization, and the amino group in aniline derivatives can act as a directing group to guide these transformations to specific positions on the aromatic ring. In principle, this compound could undergo such reactions. However, extensive searches of chemical databases and literature have not yielded specific examples of metal-catalyzed cross-coupling or functionalization reactions where this compound is the starting substrate. Research in this area has focused on related but different molecules, such as the reactions of 2-aminobenzonitriles with various coupling partners to form heterocyclic systems like quinazolines and quinolines. For instance, palladium-catalyzed cyclization and copper-catalyzed oxidative functionalization are common strategies for derivatives of 2-aminobenzonitrile (B23959), but these have not been explicitly documented for the 5-acetyl substituted version.
Derivatization Strategies
As a chemical intermediate, this compound is suited for derivatization to produce a variety of more complex molecules. The primary amino group is a key site for such modifications.
The synthesis of substituted benzonitrile (B105546) analogs from this compound could involve modifications at several positions. The existing amino and acetyl groups can be chemically altered, or further substitutions could be made on the aromatic ring. For example, reactions involving the amino group could lead to the formation of amides, sulfonamides, or Schiff bases. The acetyl group could undergo reactions such as reduction to an alcohol or conversion to an oxime. However, specific, documented research detailing these transformations to create a library of benzonitrile analogs from this starting material could not be located. The synthesis of related structures, such as 2-amino-5-chlorobenzonitrile, typically involves multi-step routes starting from different precursors like anthranilic acid, rather than derivatization of a pre-existing aminobenzonitrile. chemicalbook.com
The formation of an acylamino-benzonitrile derivative involves the acylation of the primary amino group of this compound. This is a standard and fundamental reaction in organic chemistry, typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base.
While this reaction is chemically feasible for this compound, a search of the scientific literature did not provide specific research findings or established protocols for this particular transformation. General methods for the N-acylation of anilines are well-established, but detailed studies reporting the reaction conditions, catalysts, yields, and characterization of the resulting 2-acetyl-5-(acylamino)benzonitrile products are not available. Therefore, no specific data can be presented for this derivatization.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Studies
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group exhibits characteristic vibrational frequencies, making techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy invaluable for structural identification.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy states. The resulting spectrum is a unique fingerprint, revealing the presence of key functional groups. For 2-Acetyl-5-aminobenzonitrile, the spectrum is dominated by vibrations from the amino, acetyl, and nitrile moieties, as well as the benzene (B151609) ring.
The primary amine (-NH₂) group gives rise to characteristic symmetric and asymmetric stretching vibrations. The carbonyl (C=O) of the acetyl group produces a strong, sharp absorption band, while the nitrile (C≡N) group also has a distinct and easily identifiable stretching frequency. The aromatic ring itself contributes multiple bands corresponding to C-H stretching and C=C ring stretching and bending vibrations.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 | Asymmetric and symmetric stretching |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Stretching of C-H bonds on the ring |
| C≡N Stretch | Nitrile (-CN) | 2260 - 2220 | Strong, sharp absorption |
| C=O Stretch | Acetyl Ketone (-COCH₃) | 1700 - 1680 | Strong, sharp absorption |
| C=C Stretch | Benzene Ring | 1600 - 1450 | Ring stretching vibrations |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy is highly effective for confirming the structure of the carbon skeleton.
The nitrile (C≡N) and the aromatic ring's carbon-carbon bonds produce strong and sharp Raman signals, which can be more distinct than in the FTIR spectrum. This technique helps to confirm the presence and substitution pattern of the benzene ring. The symmetric vibrations of the functional groups provide additional data points that, when compared with FTIR data, allow for a more complete and confident structural elucidation. A theoretical study on the related compound 2-amino-5-chloro benzonitrile (B105546) highlights the utility of density functional theory (DFT) calculations in assigning vibrational modes in both FTIR and Raman spectra. nih.gov
Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Description |
|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Symmetric stretching |
| C≡N Stretch | Nitrile (-CN) | 2260 - 2220 | Strong, sharp signal |
| C=O Stretch | Acetyl Ketone (-COCH₃) | 1700 - 1680 | Moderate to weak signal |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. uobasrah.edu.iq The spectrum of this compound is expected to show distinct signals for the protons of the acetyl methyl group, the amino group, and the aromatic ring. smolecule.com
The three protons of the acetyl methyl group (-COCH₃) are chemically equivalent and are expected to appear as a sharp singlet, typically around 2.5 ppm. smolecule.com The two protons of the amino group (-NH₂) often appear as a broad singlet due to quadrupole broadening and chemical exchange, with a chemical shift that can vary but is generally expected in the 4.5-6.5 ppm range. smolecule.com
The aromatic region, typically between 6.5 and 8.0 ppm, will show a more complex pattern corresponding to the three protons on the benzene ring. smolecule.com Given the substitution pattern, these protons are chemically distinct and will exhibit spin-spin coupling with their neighbors. The expected pattern would consist of a doublet, a doublet of doublets, and another doublet, reflecting the ortho and meta coupling relationships between them.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetyl Methyl (-COCH₃) | ~2.5 | Singlet | 3H |
| Amino (-NH₂) | 4.5 - 6.5 | Broad Singlet | 2H |
Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.
The carbonyl carbon of the acetyl group is the most deshielded and appears far downfield, typically in the 190-210 ppm range. smolecule.com The six aromatic carbons resonate in the 110-160 ppm region, with the carbons directly attached to the electron-withdrawing acetyl and nitrile groups appearing further downfield than those attached to the electron-donating amino group. smolecule.com The nitrile carbon has a characteristic chemical shift around 115-120 ppm. smolecule.com Finally, the acetyl methyl carbon is the most shielded, appearing upfield around 25-30 ppm. smolecule.com
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 210 |
| Aromatic (C-NH₂) | 145 - 155 |
| Aromatic (C-H) | 110 - 140 |
| Aromatic (C-CN) | 105 - 115 |
| Aromatic (C-COCH₃) | 130 - 140 |
| Nitrile (C≡N) | 115 - 120 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the signals of the adjacent protons on the aromatic ring, confirming their relative positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would definitively link the three aromatic proton signals to their corresponding carbon signals and the acetyl methyl proton signal to its carbon signal. This is essential for assigning the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is a powerful tool for piecing together the molecular structure. Key expected correlations for this compound would include:
A cross-peak between the acetyl methyl protons and the carbonyl carbon.
Correlations from the acetyl methyl protons to the aromatic carbon they are attached to.
Correlations from the aromatic protons to neighboring carbons, which would be instrumental in confirming the substitution pattern of the amino, acetyl, and nitrile groups on the benzene ring.
Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through controlled fragmentation.
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique particularly suited for small, relatively nonpolar molecules that are not easily ionized by electrospray ionization. In APCI-MS analysis of this compound, the analyte is typically introduced in a solvent stream which is then vaporized. The solvent molecules are ionized by a corona discharge, and these ionized solvent molecules subsequently transfer a proton to the analyte molecule.
This process results in a prominent peak for the protonated molecule, [M+H]⁺. For this compound (molecular weight 160.17 g/mol ), this primary ion is observed at a mass-to-charge ratio (m/z) of 161. Subsequent collision-induced dissociation (CID) of this parent ion would likely proceed through predictable pathways dictated by the functional groups. Plausible fragmentation includes the loss of a methyl radical (•CH₃) from the acetyl group to yield an ion at m/z 146, followed by the loss of carbon monoxide (CO) to produce a fragment at m/z 118.
Table 1: Predicted APCI-MS Ions for this compound
| m/z Value | Ion Identity | Description |
| 161 | [M+H]⁺ | Protonated molecular ion |
| 146 | [M+H - CH₃]⁺ | Loss of a methyl radical |
| 118 | [M+H - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass spectra. It serves as a robust method for assessing the purity of a this compound sample and confirming its identity. The compound's retention time in the gas chromatograph is a characteristic property under specific analytical conditions, while the mass spectrometer provides a fragmentation pattern that acts as a molecular fingerprint.
The ionization method typically used in GC-MS is Electron Ionization (EI), which is a higher-energy technique compared to APCI. This results in more extensive fragmentation. The mass spectrum of this compound would show a molecular ion peak (M⁺•) at m/z 160. A key and often dominant fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group. nih.gov This results in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable benzoyl-type acylium ion at m/z 145, which is often the base peak in the spectrum. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the acylium ion to yield a fragment at m/z 117.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z Value | Ion Identity | Fragmentation Pathway |
| 160 | [M]⁺• | Molecular Ion |
| 145 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |
| 117 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the m/z 145 fragment |
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of a compound's elemental formula, as the exact mass is unique to a specific combination of atoms.
For this compound, the molecular formula is C₉H₈N₂O. HRMS analysis furnishes an experimentally determined exact mass that can be compared against the theoretically calculated mass for this formula. An experimentally observed mass of 160.069 Da is consistent with this composition. The minuscule difference between the theoretical and experimental masses, expressed in parts per million (ppm), confirms the elemental formula and rules out other potential formulas with the same nominal mass.
Table 3: High-Resolution Mass Spectrometry Data for C₉H₈N₂O
| Parameter | Value |
| Molecular Formula | C₉H₈N₂O |
| Theoretical Exact Mass | 160.06366 Da |
| Experimental Exact Mass | 160.069 Da |
| Mass Difference | 0.00534 Da |
| Error | 33.3 ppm |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its substituted aromatic system.
The benzene ring itself has characteristic π → π* transitions. The presence of multiple substituents—an electron-donating amino group (-NH₂) and two electron-withdrawing groups (acetyl -COCH₃ and nitrile -C≡N)—creates a complex electronic environment. The amino group acts as an auxochrome, while the conjugated acetyl and nitrile groups act as chromophores. This "push-pull" system, where electron density is donated by the amino group and withdrawn by the acetyl and nitrile groups through the aromatic π-system, significantly lowers the energy gap for electronic transitions. This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzonitrile. analis.com.my
Spectroscopic analysis of the closely related compound 2-amino-4-chlorobenzonitrile (B1265954) revealed two primary absorption peaks corresponding to π → π* and n → π* transitions. mt.com For this compound, similar transitions are expected. The n → π* transition, involving the non-bonding electrons on the oxygen of the acetyl group and the nitrogen of the amino group, would likely appear as a weaker, longer-wavelength band. The more intense π → π* transitions involving the entire conjugated system would occur at shorter wavelengths. The exact λmax values are solvent-dependent but are anticipated to be in the near-UV range.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π → π | Pi bonding to pi anti-bonding | Shorter wavelength, high intensity |
| n → π | Non-bonding to pi anti-bonding | Longer wavelength, lower intensity |
Elemental Compositional Analysis (CHN Analysis)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. robertson-microlit.comubc.ca The method involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.
For a compound with the molecular formula C₉H₈N₂O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental results from a CHN analyzer for a pure sample of this compound are expected to align closely with these theoretical values, typically within a margin of ±0.4%, to confirm the empirical formula and demonstrate the sample's purity.
Table 5: Elemental Composition of this compound (C₉H₈N₂O)
| Element | Symbol | Theoretical Mass Percentage (%) |
| Carbon | C | 67.49 |
| Hydrogen | H | 5.03 |
| Nitrogen | N | 17.49 |
| Oxygen | O | 9.99 |
Applications As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis
Precursor for Pharmacologically Significant Heterocycles
The inherent reactivity of the amino and nitrile groups, often in concert with the acetyl moiety, allows for the efficient assembly of various heterocyclic scaffolds that are central to many pharmaceutical agents.
Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. 2-Aminobenzonitriles are well-established precursors for these scaffolds. The general strategy involves the reaction of the 2-amino group with a one-carbon synthon, followed by cyclization involving the nitrile functionality.
For instance, a tandem synthesis approach can transform 2-aminobenzonitriles into quinazolinone derivatives using an alcohol-water system catalyzed by a Ru(II) complex researchgate.net. This method offers a sustainable route to a variety of quinazolinones in good to excellent yields. While this specific study does not use 2-acetyl-5-aminobenzonitrile, the methodology is applicable to substituted 2-aminobenzonitriles.
Another versatile method involves the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones or 2-aminobenzonitriles to yield 2-aminoquinazolines or 2-amino-4-iminoquinazolines, respectively organic-chemistry.org. The reaction of a 2-aminobenzonitrile (B23959) with a cyanamide under acidic conditions proceeds through the formation of an amidine intermediate, which then undergoes intramolecular cyclization organic-chemistry.org.
Furthermore, transition-metal-free approaches have been developed for the synthesis of quinazolines. One such method involves the reaction of 2-aminobenzonitrile with an aryl Grignard reagent to form an ortho-aminoketimine, which is then cyclized with an isothiocyanate in the presence of a base to afford N,4-disubstituted quinazolines researchgate.net.
The table below summarizes various synthetic routes from 2-aminobenzonitriles to quinazoline (B50416) and quinazolinone derivatives, which are hypothetically applicable to this compound.
| Starting Material | Reagents | Product | Catalyst/Conditions | Yield | Reference |
| 2-Aminobenzonitrile | Aliphatic Alcohol | Quinazolinone | Ru(II) complex, water | Good to Excellent | researchgate.net |
| 2-Aminobenzonitrile | N-Benzyl Cyanamide | 2-Amino-4-iminoquinazoline | Hydrochloric acid, HFIP | High | organic-chemistry.org |
| 2-Aminobenzonitrile | Aryl Grignard Reagent, Phenylisothiocyanate | N,4-Disubstituted quinazoline | NaOH, water | 76-91% | researchgate.net |
This table presents generalized methods for the synthesis of quinazolines and quinazolinones from 2-aminobenzonitriles. The yields are as reported in the cited literature for various substrates.
The synthesis of quinolines and their hydrogenated derivatives, such as tetrahydroacridines (tacrines), can also be accomplished using 2-aminobenzonitrile precursors. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a classic method for quinoline (B57606) synthesis.
A direct application of this principle is seen in the synthesis of tacrine (9-amino-1,2,3-4-tetrahydroacridine). A common and efficient method involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a Lewis acid catalyst, such as zinc chloride researchgate.net. This one-step synthesis provides good yields of tacrine researchgate.net. The reaction proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization and aromatization.
| Reactants | Catalyst | Product | Yield | Reference |
| 2-Aminobenzonitrile, Cyclohexanone | Zinc Chloride | Tacrine (9-amino-1,2,3,4-tetrahydroacridine) | 68% | researchgate.net |
This table details a specific synthesis of Tacrine from 2-aminobenzonitrile.
While the literature explicitly details the synthesis of quinoline derivatives from 2-aminobenzonitrile through condensation and intramolecular cyclization reactions researchgate.net, the direct use of this compound in these syntheses is not extensively documented. However, the presence of the acetyl group offers a handle for further functionalization of the resulting quinoline or tacrine scaffold.
Benzodiazepines are a class of psychoactive drugs with a fused benzene (B151609) and diazepine ring system. The synthesis of benzodiazepines often involves precursors such as 2-aminobenzophenones. While this compound is not a direct precursor for benzodiazepines via a simple rearrangement, it can be envisioned as a starting material for the synthesis of a 2-amino-5-acetylbenzophenone, which could then be used to construct the benzodiazepine core.
The direct synthesis of benzodiazepine derivatives from this compound through rearrangement pathways is not a commonly reported transformation in the scientific literature. The established routes to 1,4-benzodiazepines typically commence from 2-aminobenzophenones, which can be prepared from 2-aminobenzonitriles, as will be discussed in a later section.
Fluorenones and acridines are polycyclic aromatic compounds with important applications in materials science and medicinal chemistry. The synthesis of these systems often involves intramolecular cyclization reactions of appropriately substituted biaryl precursors. 2-Aminobenzophenones, which can be derived from this compound, are valuable intermediates in the synthesis of acridones and other related heterocyclic systems nih.gov.
However, the direct conversion of this compound to fluorenone or acridine systems is not a well-established synthetic route. The construction of these tricyclic systems typically requires precursors that can undergo intramolecular C-H activation or other cyclization reactions, which are not directly facilitated by the functional groups present in this compound without prior transformation.
Role in the Synthesis of Substituted Benzophenones
One of the most significant applications of 2-aminobenzonitriles, including this compound, is their conversion to 2-aminobenzophenones. These compounds are key intermediates in the synthesis of numerous pharmaceuticals, including benzodiazepines and other heterocyclic drugs nih.gov.
A straightforward and widely used method for the synthesis of 2-aminobenzophenones from 2-aminobenzonitriles is the reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi) asianpubs.org. This reaction involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed under aqueous acidic conditions to yield the corresponding ketone, in this case, a substituted 2-aminobenzophenone masterorganicchemistry.com.
The reaction of this compound with an aryl Grignard or aryl lithium reagent would be expected to proceed as follows:
Nucleophilic Addition: The aryl group from the organometallic reagent adds to the nitrile carbon, forming a magnesium or lithium imine salt.
Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine to the ketone, yielding a 2-amino-5-acetylbenzophenone derivative.
This transformation is highly valuable as it allows for the introduction of a wide variety of aryl groups at the carbonyl carbon, leading to a diverse library of substituted benzophenones.
| 2-Aminobenzonitrile Derivative | Organometallic Reagent | Intermediate | Final Product |
| This compound | Aryl Grignard Reagent (ArMgX) | Imine Magnesium Salt | 2-Amino-5-acetyl-aryl'-benzophenone |
| This compound | Aryl Lithium Reagent (ArLi) | Imine Lithium Salt | 2-Amino-5-acetyl-aryl'-benzophenone |
This table illustrates the general reaction of this compound with Grignard and lithium reagents to form substituted benzophenones.
Palladium-Catalyzed Arylation Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While the broader class of 2-aminobenzonitriles has been shown to participate in such transformations, specific literature detailing the use of this compound in palladium-catalyzed arylation reactions is not extensively documented.
However, the reactivity of the aminobenzonitrile scaffold in the presence of palladium catalysts provides a strong indication of its potential utility. For instance, a notable palladium-catalyzed reaction involving 2-aminobenzonitriles is the synthesis of o-aminobenzophenones through the direct addition of sodium arylsulfinates. researchgate.net This transformation proceeds via a plausible mechanism involving desulfination and addition reactions, demonstrating the capability of the nitrile group in this class of compounds to undergo palladium-mediated additions. researchgate.net
A general scheme for this type of reaction is presented below:
Table 1: Generalized Scheme for Palladium-Catalyzed Synthesis of o-Aminobenzophenones from 2-Aminobenzonitriles
| Reactants | Conditions | Products |
| 2-Aminobenzonitrile derivative, Sodium arylsulfinate | Palladium catalyst (e.g., Pd(OAc)2), Ligand, Base, Solvent, Heat | o-Aminobenzophenone derivative |
This table represents a generalized transformation for the 2-aminobenzonitrile class of compounds.
Utilization in the Synthesis of Organic Reagents and Specialty Chemicals
The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of a variety of specialized chemical entities.
Development of New Reagents for Organic Transformations
A comprehensive review of the current scientific literature does not reveal specific instances of this compound being utilized as a precursor for the development of new reagents for organic transformations. The primary application of this compound appears to be as a building block for the synthesis of larger, more complex target molecules rather than for the creation of novel standalone reagents.
Production of Advanced Research Chemicals
The application of this compound as an intermediate in the synthesis of advanced research chemicals is better documented. A significant example is its use in the multi-step synthesis of photoswitchable ligands for the β2-adrenergic receptor (β2-AR), a key target in cardiovascular medicine.
In the synthesis of the photoswitchable propranolol analog, "Opto-prop-2," this compound serves as a key intermediate. The synthetic pathway involves the transformation of the amino and acetyl groups to construct the final complex molecule, which can reversibly change its shape and biological activity upon exposure to light. This allows for the precise optical control of β2-AR signaling, a powerful tool in pharmacological research.
Table 2: Role of this compound in the Synthesis of a Photoswitchable Ligand
| Intermediate | Synthetic Transformation | Final Product (Class) | Application |
| This compound | Multi-step synthesis involving functional group manipulations | Photoswitchable β2-adrenergic receptor ligand (e.g., Opto-prop-2) | Advanced pharmacological research, optical control of receptor activity |
This application highlights the importance of this compound in providing a synthetically versatile platform for the creation of sophisticated molecular tools for chemical biology and medicinal chemistry research.
In Vitro Biological Activity and Mechanistic Studies of Derivatives
Investigation of Enzymatic Inhibition Mechanisms
No studies have been published that investigate the enzymatic inhibition mechanisms of 2-Acetyl-5-aminobenzonitrile derivatives. Future research in this area would be necessary to identify potential enzyme targets and to characterize the nature of any inhibitory activity. Such studies would typically involve screening these derivatives against a panel of enzymes to identify any inhibitory effects. For any observed inhibition, further mechanistic studies would be conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate inhibition constants such as the IC₅₀ and Kᵢ values.
Evaluation of In Vitro Cytotoxicity and Cell Cycle Effects
There is no available data on the in vitro cytotoxicity of this compound derivatives against any cell lines. To assess the potential of these compounds as cytotoxic agents, future studies would need to evaluate their effects on the proliferation of various cancer cell lines and normal cell lines. Standard assays, such as the MTT or SRB assay, could be employed to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values. Should any cytotoxic activity be identified, subsequent investigations into the effects on the cell cycle, utilizing techniques like flow cytometry, would be crucial to understand the mechanism of cell growth inhibition.
Analysis of DNA Binding Interactions of Derived Ligands
The interaction of ligands derived from this compound with DNA has not been explored in any published research. Investigating the potential for these compounds to bind to DNA would be a critical step in understanding their possible mechanisms of action. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and thermal denaturation studies could be employed to determine if these ligands interact with DNA and to characterize the binding mode (e.g., intercalation, groove binding).
Structure-Activity Relationship (SAR) Studies for Functional Optimization
As there is no biological activity data for this compound derivatives, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent upon having a series of related compounds with measured biological activity. Once such data becomes available, SAR analyses could be performed to understand how different structural modifications to the this compound scaffold influence its biological activity. This would involve synthesizing a library of derivatives with systematic variations in their chemical structure and correlating these changes with their effects on enzymatic inhibition, cytotoxicity, or DNA binding. The insights gained from SAR studies would be invaluable for the rational design and optimization of more potent and selective compounds.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the preferred method for investigating the electronic structure and properties of organic molecules.
A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface. For 2-Acetyl-5-aminobenzonitrile, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state.
Conformational analysis would further explore the rotational barriers around single bonds, such as the bond connecting the acetyl group to the benzene (B151609) ring, to identify different stable conformers and their relative energies.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-C (aromatic) | ~1.39 - 1.41 |
| C-C (acetyl) | ~1.51 | |
| C=O | ~1.23 | |
| C-N (amino) | ~1.38 | |
| C≡N | ~1.15 | |
| Bond Angle (°) | C-C-C (aromatic) | ~120 |
| C-C=O | ~121 |
Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential.
Quantum Chemical Descriptors and Reactivity Indices
From the calculated electronic properties, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule.
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO).
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (IP - EA) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is generally more reactive.
Table 3: Projected Quantum Chemical Descriptors for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)
| Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
Electronegativity, Chemical Potential, and Electrophilicity Index
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. redalyc.org Key global reactivity descriptors such as electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω) provide insights into the chemical reactivity and stability of a compound. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). However, no published studies were found that specifically calculate and report these values for this compound.
Nonlinear Optical (NLO) Properties Calculations
The investigation of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic and photonic technologies. These properties are governed by the molecular response to an applied electric field.
Reaction Pathway and Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the reaction mechanism at a molecular level. researchgate.net Such studies can predict the feasibility and selectivity of chemical transformations. No computational studies on the reaction pathways or mechanisms involving this compound could be located.
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). iium.edu.my This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. While docking studies have been performed on compounds with similar functional groups, no research was found that specifically details molecular docking simulations of this compound with any biological receptor.
Potential Applications in Materials Science
Integration into Polymer and Resin Formulations
The bifunctional nature of 2-Acetyl-5-aminobenzonitrile, possessing both an amino and a nitrile group, allows for its potential use as a monomer or a modifying agent in the synthesis of high-performance polymers and resins. The amino group can participate in polycondensation reactions, while the nitrile group can either be retained for specific functionalities or be chemically transformed.
High-performance polymers such as polyamides and polyimides are often synthesized from diamine and dianhydride or diacid chloride monomers. While direct studies detailing the use of this compound in these specific polymer systems are not extensively documented in publicly available research, its structural similarity to other aminobenzonitrile derivatives suggests its potential as a comonomer. The incorporation of the acetyl and nitrile functionalities into the polymer backbone could impart desirable properties such as increased thermal stability, enhanced solubility in organic solvents, and improved adhesion to various substrates.
For instance, in the synthesis of polyamides, the amino group of this compound could react with dicarboxylic acids or their derivatives. The resulting polyamide would feature pendant acetyl and nitrile groups, which could serve as sites for cross-linking or for further chemical modification to fine-tune the material's properties.
Similarly, in the context of polyimides, which are renowned for their exceptional thermal and chemical resistance, this compound could potentially be used as a diamine monomer in conjunction with a dianhydride. The presence of the acetyl and nitrile groups could influence the final properties of the polyimide, such as its glass transition temperature and mechanical strength.
In the realm of resin formulations, particularly epoxy resins, aminobenzonitrile derivatives can act as curing agents. The amino group reacts with the epoxide rings, leading to the formation of a cross-linked network. The inclusion of the acetyl and nitrile moieties from this compound could enhance the thermal and mechanical properties of the cured epoxy resin.
A hypothetical polycondensation reaction to form a polyamide is presented in the table below:
| Reactant 1 | Reactant 2 | Resulting Polymer | Potential Properties |
| This compound | Terephthaloyl chloride | Aromatic Polyamide | Enhanced thermal stability, potential for cross-linking through acetyl and nitrile groups. |
| This compound | Adipoyl chloride | Aliphatic-Aromatic Polyamide | Improved solubility in common organic solvents, modifiable side groups. |
Development of Advanced Organic Pigments and Dyes
The primary amino group on the aromatic ring of this compound makes it a prime candidate for the synthesis of azo dyes. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo (–N=N–) groups. The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component.
The diazotization of this compound would yield a diazonium salt, which can then be reacted with various coupling components, such as phenols, naphthols, or other aromatic amines, to produce a wide range of colors. The final color of the dye is influenced by the electronic nature of the substituents on both the diazo component and the coupling component. The presence of the electron-withdrawing acetyl and nitrile groups in the this compound moiety is expected to produce dyes with good light and thermal stability.
Furthermore, the acetyl and nitrile groups offer opportunities for the synthesis of more complex heterocyclic dyes. These functional groups can be made to participate in cyclization reactions to form fused heterocyclic systems, which are often associated with high tinctorial strength and excellent fastness properties. For example, the acetyl group could be a starting point for the synthesis of quinoline (B57606) or pyrimidine-based dyes.
The potential color range of azo dyes derived from this compound is illustrated in the following table:
| Diazo Component | Coupling Component | Resulting Dye Class | Expected Color Range |
| Diazotized This compound | Phenol | Azo Dye | Yellow to Orange |
| Diazotized This compound | N,N-Dimethylaniline | Azo Dye | Orange to Red |
| Diazotized This compound | 2-Naphthol | Azo Dye | Red to Violet |
| Diazotized This compound | Acetoacetanilide | Azo Dye | Yellow |
Exploration in Electronic and Optical Materials
The exploration of organic molecules for applications in electronic and optical devices is a rapidly growing field. Compounds with extended π-conjugated systems and donor-acceptor functionalities are of particular interest for their potential use in organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and organic field-effect transistors (OFETs).
While there is a lack of specific research on the electronic and optical properties of this compound itself, its molecular structure contains key features that are relevant to these applications. The benzonitrile (B105546) unit is a known electron-accepting moiety, while the amino group is an electron donor. This donor-acceptor arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is crucial for NLO activity and for the design of certain types of fluorescent materials.
Derivatives of this compound, synthesized through modification of its functional groups, could be designed to have enhanced electronic and optical properties. For example, extending the π-conjugation of the molecule by reacting the acetyl or amino group could lead to materials with tailored absorption and emission characteristics suitable for OLED applications.
The potential of this compound in NLO materials stems from the possibility of creating molecules with a large hyperpolarizability. By strategically modifying the structure to increase the charge separation in the ground and excited states, it may be possible to develop new chromophores for electro-optic applications.
Role as a Building Block in Novel Material Design
The chemical reactivity of the acetyl, amino, and nitrile groups makes this compound a versatile building block for the synthesis of a wide array of more complex molecules and supramolecular structures. Its utility extends beyond the direct applications of the molecule itself, positioning it as a key intermediate in the design of novel functional materials.
In the field of heterocyclic chemistry, 2-aminobenzonitrile (B23959) derivatives are valuable precursors for the synthesis of various fused heterocyclic systems, such as quinazolines, quinazolinones, and benzodiazepines. These heterocyclic scaffolds are not only important in medicinal chemistry but also serve as the core of many functional materials, including fluorescent sensors and organic semiconductors. The acetyl group in this compound provides an additional reactive handle for constructing these complex molecular architectures.
Furthermore, the nitrile and amino groups are capable of coordinating with metal ions, suggesting the potential use of this compound or its derivatives as ligands in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The incorporation of ligands derived from this compound could lead to MOFs with tailored pore sizes and functionalities, potentially imparted by the acetyl group.
The versatility of this compound as a building block is summarized in the table below:
| Functional Group | Potential Reaction | Resulting Structure/Material | Potential Application |
| Amino and Nitrile groups | Cyclization with appropriate reagents | Fused heterocyclic compounds (e.g., quinazolines) | Fluorescent materials, organic semiconductors |
| Amino group | Coordination with metal ions | Metal complexes | Catalysts, sensing materials |
| Nitrile group | Coordination with metal ions | Metal-Organic Frameworks (MOFs) | Gas storage, separation |
| Acetyl group | Condensation reactions | Extended π-conjugated systems | Organic electronics, dyes |
Q & A
Q. What are the recommended synthetic routes for 2-Acetyl-5-aminobenzonitrile, and what analytical methods confirm its purity and structure?
- Methodological Answer : The synthesis of this compound can be achieved via reductive amination or nitro reduction pathways. For example, General Procedure B (Sequence A) from Jiang et al. (2021) outlines a reductive amination approach using aldehydes and amines, yielding fluorinated benzonitrile derivatives in ~61% efficiency after purification by column chromatography . Structural confirmation requires 1H/13C NMR (e.g., δ 3.57 ppm for methylene protons in analogous compounds) and HRMS (e.g., m/z 275.1757 [M+H]+) to verify molecular weight and functional groups . Purity can be assessed via HPLC or TLC, with >97.0% purity reported for related benzonitrile derivatives .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : While specific hazard data for this compound is limited, general precautions for benzonitrile derivatives include:
- PPE : Lab coat, gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; ensure eyewash stations and safety showers are accessible .
- Storage : Keep containers sealed in a dry, well-ventilated area to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses involving nitro reduction?
- Methodological Answer : Key strategies include:
- Reaction Monitoring : Employ TLC or LC-MS to track intermediate formation (e.g., nitro intermediates) and adjust reaction time/temperature .
- Purification : Optimize column chromatography conditions (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the product from byproducts .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. To resolve these:
- Advanced NMR : Use 2D techniques (e.g., COSY, HSQC) to assign proton-carbon correlations and identify tautomeric forms .
- X-ray Crystallography : Determine crystal structures to unambiguously confirm bond angles and molecular geometry, as demonstrated for 5-Bromo-2-hydroxybenzonitrile (R factor = 0.043) .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts to validate assignments .
Q. What are the applications of this compound in designing kinase inhibitors or coordination complexes?
- Methodological Answer : This compound serves as a versatile intermediate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
